Fenofibric-d6 Acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBSOSZFYZQOK-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661972 |

Source

|

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092484-69-9 |

Source

|

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fenofibric-d6 Acid: Properties, and Application in Bioanalytical Methods

This technical guide provides a comprehensive overview of Fenofibric-d6 Acid, a deuterated isotopologue of Fenofibric Acid, the active metabolite of the lipid-regulating drug fenofibrate. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of its chemical properties and, critically, its application as an internal standard in quantitative bioanalysis. We will delve into the rationale behind its use, its structural characteristics, and provide a detailed, field-tested protocol for its implementation in a validated UPLC-MS/MS method for the determination of fenofibric acid in biological matrices.

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of drug development and clinical pharmacokinetics, the accurate quantification of drug molecules and their metabolites in complex biological matrices such as plasma is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. However, the accuracy and precision of these measurements can be influenced by various factors, including sample preparation inconsistencies, matrix effects, and instrument variability.[1] To mitigate these potential sources of error, an internal standard (IS) is incorporated into the analytical workflow.[2]

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer.[3] Stable isotope-labeled (SIL) internal standards, such as Fenofibric-d6 Acid, are considered the "gold standard" for quantitative LC-MS because they co-elute with the analyte and exhibit nearly identical ionization and fragmentation behavior, thus providing the most effective correction for experimental variability.[2][3]

Fenofibric-d6 Acid: Chemical Identity and Physicochemical Properties

Fenofibric-d6 Acid is the deuterium-labeled counterpart of Fenofibric Acid. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms, typically on the two methyl groups of the propanoic acid moiety. This mass difference allows for its distinct detection by a mass spectrometer while preserving the chemical properties of the parent molecule.

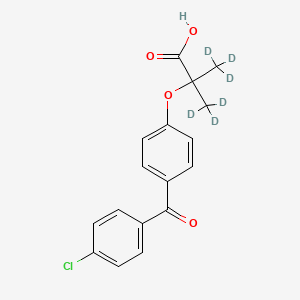

Chemical Structure

The chemical structure of Fenofibric-d6 Acid is presented below:

Chemical Name: 2-(4-(4-chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid

Physicochemical Properties

A summary of the key physicochemical properties of Fenofibric-d6 Acid is provided in the table below. These properties are crucial for understanding its behavior in analytical systems.

| Property | Value | Source |

| CAS Number | 1092484-69-9 | [4] |

| Molecular Formula | C₁₇H₉D₆ClO₄ | [4] |

| Molecular Weight | 324.79 g/mol | [4] |

| Appearance | White to Off-White Solid | [5] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [6] |

The Unlabeled Moiety: Fenofibric Acid - The Active Metabolite

To appreciate the application of Fenofibric-d6 Acid, it is essential to understand the pharmacology of its non-deuterated analog, Fenofibric Acid. Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3]

Mechanism of Action

Fenofibric acid exerts its lipid-modifying effects primarily by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8] PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.[7] Activation of PPARα leads to:

-

Increased lipolysis and elimination of triglyceride-rich particles from the plasma by activating lipoprotein lipase and reducing the production of apolipoprotein CIII.[8]

-

Increased levels of high-density lipoprotein (HDL) cholesterol by increasing the production of apolipoproteins AI and AII.[8]

-

Decreased levels of low-density lipoprotein (LDL) cholesterol by reducing the production of VLDL and LDL containing apolipoprotein B.[8]

The following diagram illustrates the simplified mechanism of action of fenofibric acid:

Caption: Simplified signaling pathway of Fenofibric Acid.

Pharmacokinetics

Fenofibrate is readily absorbed and rapidly hydrolyzed to fenofibric acid.[9] Fenofibric acid is highly bound to plasma proteins (>99%), primarily albumin.[9] It is primarily eliminated through the urine, mainly as the glucuronide conjugate.[3] The pharmacokinetic profile of fenofibric acid necessitates the development of robust analytical methods for its quantification in biological fluids to support clinical studies.[10]

Experimental Protocol: Quantitative Analysis of Fenofibric Acid in Human Plasma using UPLC-MS/MS with Fenofibric-d6 Acid as an Internal Standard

This section provides a detailed, step-by-step protocol for the determination of fenofibric acid in human plasma. This method is designed to be compliant with regulatory guidelines such as those from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[6][11][12]

Materials and Reagents

-

Fenofibric Acid reference standard

-

Fenofibric-d6 Acid (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (analytical grade)

-

Ultrapure water

-

Control human plasma

Instrumentation

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[13]

Preparation of Stock and Working Solutions

-

Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fenofibric Acid reference standard in methanol.

-

Fenofibric-d6 Acid (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fenofibric-d6 Acid in methanol.[13]

-

Working Solutions: Prepare serial dilutions of the Fenofibric Acid stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the Fenofibric-d6 Acid IS at an appropriate concentration (e.g., 1 µg/mL).[13]

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike control human plasma with the appropriate Fenofibric Acid working solutions to achieve a range of concentrations (e.g., 50-6000 ng/mL).[13]

-

Quality Control (QC) Samples: Prepare QC samples in control human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)

The causality behind choosing protein precipitation is its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the analytical column. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analyte and IS in solution.

-

To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Fenofibric-d6 Acid IS working solution.[13]

-

Vortex mix for approximately 10 seconds.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.[13]

-

Vortex mix vigorously for at least 30 seconds.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

The following diagram outlines the sample preparation workflow:

Caption: Protein precipitation sample preparation workflow.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

UPLC Conditions:

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[13]

-

Mobile Phase A: Water with 0.1% formic acid[13]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[13]

-

Flow Rate: 0.3 mL/min[13]

-

Gradient: A suitable gradient to ensure separation from endogenous plasma components and a reasonable run time.

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fenofibric Acid: m/z 317.2 → 230.7[14]

-

Fenofibric-d6 Acid: m/z 323.2 → 231.7 (example, exact mass may vary based on synthesis)

-

-

Source Parameters: Optimize cone voltage, capillary voltage, desolvation temperature, and gas flows for maximum signal intensity.

Method Validation

A self-validating system is one where the experimental design includes controls that demonstrate the method's performance. For a bioanalytical method, this is achieved through a comprehensive validation process as stipulated by regulatory agencies.[6][11][12] The following parameters must be assessed:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise. A calibration curve with a correlation coefficient (r²) of >0.99 is typically required.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[6]

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

Fenofibric-d6 Acid is an indispensable tool for the accurate and precise quantification of fenofibric acid in biological matrices. Its use as a stable isotope-labeled internal standard in UPLC-MS/MS methods allows for the reliable correction of experimental variability, ensuring the generation of high-quality data for pharmacokinetic and other drug development studies. The detailed protocol provided herein serves as a robust starting point for the development and validation of a bioanalytical method that meets the stringent requirements of regulatory bodies. The principles of causality in experimental design and the implementation of a self-validating system through rigorous method validation are key to achieving trustworthy and authoritative results in the field of bioanalysis.

References

- Urjasz, H., Propisnova, V., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156.

- Li, W., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. Acta Pharmaceutica Hungarica, 90(3), 119-127.

-

National Center for Biotechnology Information. (n.d.). Fenofibric-d6 Acid. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Fenofibric-d6 Acid. Retrieved from [Link]

- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.

-

SynZeal. (n.d.). Fenofibric Acid D6. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Fenofibric acid? Synapse. Retrieved from [Link]

-

Wikipedia. (n.d.). Fenofibrate. Retrieved from [Link]

- Keating, G. M. (2010). Fenofibric acid: in combination therapy in the treatment of mixed dyslipidemia. American Journal of Cardiovascular Drugs, 10(4), 267-278.

- StatPearls Publishing. (2025). Fibric Acid Antilipemic Agents.

- Miller, D. B., & Spence, J. D. (2003). Clinical pharmacokinetics of fenofibrate. Clinical Pharmacokinetics, 42(7), 655-674.

-

ResearchGate. (n.d.). Pharmacokinetic profiles of fenofibric acid (an active metabolite of fenofibrate) following an oral administration of fenofibrate in different formulations to rats. Retrieved from [Link]

- Wu, Y., et al. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.

- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.

- Fruchart, J. C. (2001). The biochemical pharmacology of fenofibrate.

- Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS? YouTube.

- BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?

- ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- U.S. Food and Drug Administration. (2018).

- Wieling, J., et al. (2002). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 491-501.

- Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. TrAC Trends in Analytical Chemistry, 111, 169-177.

Sources

- 1. youtube.com [youtube.com]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. scispace.com [scispace.com]

- 4. youtube.com [youtube.com]

- 5. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC [scirp.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. resolvemass.ca [resolvemass.ca]

- 8. texilajournal.com [texilajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. elearning.unite.it [elearning.unite.it]

- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. akademiamedycyny.pl [akademiamedycyny.pl]

- 14. akjournals.com [akjournals.com]

An In-depth Technical Guide to Fenofibric-d6 Acid: Physicochemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Fenofibric-d6 Acid, a deuterated analog of Fenofibric Acid. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of pharmacokinetics, metabolism, and bioanalytical chemistry. This document delves into the rationale behind the use of deuterated standards, details the key physicochemical characteristics of Fenofibric-d6 Acid, and presents validated analytical methodologies for its application.

The Critical Role of Deuterated Standards in Bioanalysis

In modern drug development, the precise quantification of drug molecules and their metabolites in biological matrices is paramount. Stable isotope-labeled internal standards, such as Fenofibric-d6 Acid, are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2] The substitution of hydrogen atoms with deuterium, a heavy isotope of hydrogen, results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight.[3] This mass difference allows for the clear differentiation between the analyte and the internal standard by the mass spectrometer.

The primary advantage of using a deuterated internal standard lies in its ability to compensate for variability during sample preparation and analysis.[4] Since the deuterated standard co-elutes with the non-labeled analyte and experiences similar ionization suppression or enhancement effects in the mass spectrometer's ion source, it provides a more accurate and precise quantification of the analyte.[4][5] This is crucial for meeting the stringent requirements of regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[4]

Physicochemical Profile of Fenofibric-d6 Acid

Fenofibric-d6 Acid is the deuterium-labeled form of Fenofibric Acid, the active metabolite of the lipid-lowering drug fenofibrate.[6][7] Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to Fenofibric Acid.[8][9]

Chemical Structure and Identity

-

Chemical Name: 2-(4-(4-Chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid[10]

-

Synonyms: Fenofibric acid-d6, FNF Acid-d6, Procetofenic Acid-d6[7][11]

-

Molecular Formula: C₁₇H₉D₆ClO₄[10]

The structure of Fenofibric-d6 Acid is characterized by the replacement of six hydrogen atoms on the two methyl groups of the propanoic acid moiety with deuterium atoms.

Physical Properties

The physical properties of Fenofibric-d6 Acid are expected to be very similar to its non-deuterated counterpart, Fenofibric Acid.

| Property | Value | Source |

| Appearance | White to Off-White Solid | [7][12] |

| Melting Point | 179 - 183 °C (for Fenofibric Acid) | [13][14][15] |

| Solubility | Slightly soluble in Chloroform and Methanol. Insoluble in water; solubility increases with pH in buffered media. | [12][13] |

Storage and Stability

Proper storage is crucial to maintain the integrity of Fenofibric-d6 Acid. As a powder, it is stable for up to 3 years when stored at -20°C.[6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for 6 months or -20°C for 1 month.[6]

Mechanism of Action of the Active Moiety: Fenofibric Acid

Fenofibric Acid exerts its therapeutic effects by acting as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[9][16] The activation of PPARα leads to a cascade of events that ultimately regulate lipid metabolism.

Upon binding to PPARα, Fenofibric Acid modulates the transcription of genes involved in lipid metabolism.[16] This leads to an increase in the synthesis of lipoprotein lipase, an enzyme that breaks down triglycerides, and a decrease in the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[8][13] Furthermore, PPARα activation enhances the cellular uptake and beta-oxidation of fatty acids, further contributing to the reduction of triglyceride levels.[16][17] It also leads to an increase in the synthesis of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL), resulting in increased HDL cholesterol levels.[13]

Analytical Methodology: Quantification of Fenofibric Acid using Fenofibric-d6 Acid

The use of Fenofibric-d6 Acid as an internal standard is integral to the accurate and precise quantification of Fenofibric Acid in biological matrices. A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is a common approach.[18]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Fenofibric Acid in a plasma sample.

Detailed Protocol: UPLC-MS/MS Method

This protocol is based on established methods for the quantification of Fenofibric Acid in plasma.[18][19]

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Fenofibric Acid and Fenofibric-d6 Acid in a suitable organic solvent (e.g., methanol).

-

Prepare working solutions by diluting the stock solutions with the same solvent to achieve the desired concentrations for calibration standards and quality control samples.

2. Sample Preparation:

-

To a 50 µL aliquot of plasma, add 50 µL of the Fenofibric-d6 Acid internal standard working solution.[18]

-

Vortex mix the sample.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.[18]

-

Vortex mix thoroughly and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. UPLC-MS/MS Conditions:

-

UPLC Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is suitable for separation.[18]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.[18]

-

Flow Rate: A flow rate of 0.3 mL/min is typical.[18]

-

Mass Spectrometry: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source is used for detection.

4. Data Analysis:

-

The concentration of Fenofibric Acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Fenofibric Acid.

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[18][21]

Conclusion

Fenofibric-d6 Acid is an indispensable tool for the accurate and reliable quantification of Fenofibric Acid in biological matrices. Its physicochemical properties are nearly identical to the unlabeled analyte, making it an ideal internal standard for LC-MS based bioanalysis. The use of Fenofibric-d6 Acid, in conjunction with a validated UPLC-MS/MS method, ensures the generation of high-quality data that is essential for pharmacokinetic and other drug development studies. This guide provides a foundational understanding of Fenofibric-d6 Acid and its application, empowering researchers to develop and implement robust analytical methods.

References

-

SynZeal. Fenofibric Acid D6 | 1092484-69-9. [Link]

-

Drugs.com. Fenofibric Acid: Package Insert / Prescribing Info / MOA. [Link]

- Urjasz, H., Propisnova, V., & Wroczyński, P. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156.

- Straka, R. J., Burkhardt, R. T., & Lang, B. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(3), 358-364.

-

PubChem. Fenofibric-d6 Acid. [Link]

-

Pharmaffiliates. CAS No : 1092484-69-9 | Product Name : Fenofibric-d6 Acid. [Link]

- Knopp, R. H. (1988). The biochemical pharmacology of fenofibrate. The American journal of cardiology, 62(10), 35J-42J.

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

ResearchGate. Full-scan mass spectra of fenofibric acid. [Link]

-

BDG Synthesis. Fenofibric Acid-d6 | CAS Number: 42017-89-0 (unlabelled). [Link]

-

ResearchGate. Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. [Link]

-

Patsnap Synapse. What is the mechanism of Fenofibric acid? [Link]

- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 433-452.

- Nirogi, R., Kandikere, V., Mudigonda, K., Komarneni, P., & Boggavarapu, R. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study.

-

KCAS Bio. The Value of Deuterated Internal Standards. [Link]

- May, D. K., & Graber, S. E. (2023). Fibric Acid Antilipemic Agents. In StatPearls [Internet].

- El-Gindy, A., El-Zeany, B., & Awad, T. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Pharmacology & Pharmacy, 3(1), 56-63.

- Sreenivasulu, J., & Sankar, D. G. (2014). Method development and validation for fenofibrate by rp-hplc method. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845.

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

- Seshagiri Rao, J., & Sankar, D. G. (2012). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of. International Journal of Pharmaceutical and Phytopharmacological Research, 2(1), 1-5.

- Salm, P., Taylor, P. J., & Clark, B. (2005). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 51(8), 1531-1534.

-

IndiaMART. Fenofibric Acid - Analytical Standard with 98% Purity, Best Price in Mumbai. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. droracle.ai [droracle.ai]

- 9. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Fenofibric Acid D6 | 1092484-69-9 | SynZeal [synzeal.com]

- 11. Fenofibric-d6 Acid | C17H15ClO4 | CID 45039250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fenofibric-d6 Acid | 1092484-69-9 [m.chemicalbook.com]

- 13. drugs.com [drugs.com]

- 14. Fenofibric Acid - Analytical Standard with 98% Purity, Best Price in Mumbai [nacchemical.com]

- 15. 466170050 [thermofisher.com]

- 16. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 17. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. akademiamedycyny.pl [akademiamedycyny.pl]

- 19. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Fenofibric-d6 Acid (CAS 1092484-69-9): An Essential Tool in Modern Bioanalysis

This technical guide provides an in-depth exploration of Fenofibric-d6 Acid, a deuterated internal standard crucial for the accurate quantification of Fenofibric acid in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this document elucidates the physicochemical properties, bioanalytical applications, and the underlying scientific principles that establish Fenofibric-d6 Acid as the gold standard in pharmacokinetic and metabolic studies of the lipid-lowering agent, Fenofibrate.

Introduction: The Need for Precision in Pharmacokinetics

Fenofibrate is a widely prescribed prodrug that, upon oral administration, is rapidly hydrolyzed by esterases to its pharmacologically active metabolite, Fenofibric acid.[1][2] This active moiety is responsible for the drug's therapeutic effects in managing dyslipidemia, primarily by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] To understand its efficacy, safety, and metabolic fate, robust bioanalytical methods are required to accurately measure Fenofibric acid concentrations in biological samples.

The inherent variability of analytical processes, especially when dealing with complex matrices like plasma or serum, can compromise the reliability of quantitative data.[4] The use of a stable isotope-labeled internal standard, such as Fenofibric-d6 Acid, is the cornerstone of mitigating these variabilities and achieving the highest level of analytical accuracy and precision.[4][5]

Physicochemical Properties of Fenofibric-d6 Acid

Fenofibric-d6 Acid is a deuterated form of Fenofibric acid where six hydrogen atoms on the two methyl groups have been replaced with deuterium.[6][7] This isotopic substitution results in a molecule that is chemically identical to Fenofibric acid but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.[8]

| Property | Value | Source(s) |

| CAS Number | 1092484-69-9 | [6][7] |

| Chemical Name | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid | [6][7][9] |

| Molecular Formula | C₁₇H₉D₆ClO₄ | [6][9] |

| Molecular Weight | 324.8 g/mol | [6][7] |

| Appearance | White to Off-White Solid | [9][10] |

| Solubility | Slightly soluble in Chloroform and Methanol | [10] |

| Storage | 2-8°C in a refrigerator, under an inert atmosphere | [9] |

Synonyms: FNF Acid-d6, Procetofenic Acid-d6, Fenofibric acid-d6[7][9]

The Critical Role of Deuterated Internal Standards in Mass Spectrometry

The use of deuterated compounds as internal standards in liquid chromatography-mass spectrometry (LC-MS) is considered the gold standard for quantitative bioanalysis.[4] This is due to the principle of stable isotope dilution, which offers unparalleled accuracy.[4]

Why Deuterated Standards are Superior:

-

Near-Identical Physicochemical Properties: Fenofibric-d6 Acid exhibits nearly identical chromatographic retention times, extraction recovery, and ionization efficiency to the non-labeled Fenofibric acid.[5] This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally.[11]

-

Co-elution: The deuterated standard co-elutes with the target analyte, providing the most accurate compensation for matrix effects, such as ion suppression or enhancement, which can significantly impact quantification.[5][11]

-

Improved Accuracy and Precision: By normalizing for variations in sample extraction, injection volume, and instrument response, Fenofibric-d6 Acid significantly enhances the accuracy and reproducibility of the analytical method.[11][12]

The following diagram illustrates the workflow of using a deuterated internal standard in a typical bioanalytical assay.

Caption: Bioanalytical workflow using a deuterated internal standard.

Bioanalytical Methodology: Quantification of Fenofibric Acid

A validated UPLC-MS/MS method for the determination of Fenofibric acid in biological fluids, such as rat plasma, utilizes Fenofibric-d6 Acid as the internal standard.[13] The following is a representative protocol synthesized from established methodologies.[13][14][15]

Experimental Protocol:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Fenofibric acid and Fenofibric-d6 Acid in a suitable organic solvent (e.g., methanol).

-

Perform serial dilutions to create working solutions for calibration standards and quality control (QC) samples.

-

-

Sample Preparation:

-

To 50 µL of plasma, add 50 µL of the Fenofibric-d6 Acid internal standard working solution.[13]

-

Vortex the sample to ensure thorough mixing.

-

Precipitate proteins by adding 200 µL of acetonitrile.[13]

-

Vortex again and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Fenofibric acid and Fenofibric-d6 Acid.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of Fenofibric acid to Fenofibric-d6 Acid against the nominal concentration of the calibration standards.

-

The concentration of Fenofibric acid in the unknown samples is then determined from this calibration curve.

-

Biological Context: Mechanism of Action of Fenofibric Acid

Fenofibric acid, the active metabolite of Fenofibrate, exerts its lipid-modifying effects primarily through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2][3]

Key Mechanisms:

-

Increased Lipolysis: Activation of PPARα increases the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in lipoproteins, leading to a reduction in triglyceride levels.[3][16]

-

Reduced ApoC-III Production: Fenofibric acid decreases the production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL activity. This further enhances the clearance of triglycerides.[3][16]

-

Increased HDL Cholesterol: PPARα activation also induces the synthesis of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to an increase in "good" cholesterol levels.[3][16]

The following diagram illustrates the PPARα-mediated mechanism of action of Fenofibric acid.

Caption: PPARα-mediated mechanism of action of Fenofibric acid.

Applications in Research and Drug Development

Fenofibric-d6 Acid is an indispensable tool in various stages of pharmaceutical research and development:

-

Pharmacokinetic (PK) Studies: Essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) properties of Fenofibrate.

-

Bioequivalence (BE) Studies: Used to compare the bioavailability of a generic drug product to the brand-name drug.

-

Therapeutic Drug Monitoring (TDM): Enables the precise measurement of Fenofibric acid levels in patients to optimize dosing regimens.

-

Metabolite Identification: Can be used as a reference standard in studies aimed at identifying and quantifying metabolites of Fenofibrate.[9]

-

Clinical Trials: Ensures the generation of high-quality, reliable data on drug exposure in clinical trial participants.[3][17]

Conclusion

Fenofibric-d6 Acid (CAS 1092484-69-9) is more than just a chemical reagent; it is a critical enabling tool for the generation of accurate and reproducible bioanalytical data. Its role as a stable isotope-labeled internal standard is fundamental to the robust quantification of Fenofibric acid in complex biological matrices. For scientists and researchers in the fields of pharmacology, toxicology, and clinical drug development, a thorough understanding and proper application of Fenofibric-d6 Acid are paramount to the integrity and success of their studies.

References

-

SynZeal. (n.d.). Fenofibric Acid D6 | 1092484-69-9. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Fenofibric acid used for?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fenofibric-d6 Acid. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1092484-69-9 | Product Name : Fenofibric-d6 Acid. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Roth, E. M., et al. (2011). Long-Term Efficacy of Adding Fenofibric Acid to Moderate-Dose Statin Therapy in Patients with Persistent Elevated Triglycerides. Cardiology Research and Practice, 2011, 861056.

- Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156.

- Sirtori, C. R., et al. (1992). The biochemical pharmacology of fenofibrate. Pharmacology & Therapeutics, 54(2), 195-208.

-

Dr.Oracle. (2025, September 17). What is the mechanism of action of fenofibrate (Fibric acid derivative)?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. Retrieved from [Link]

- McKenney, J. M. (2010). Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Expert Opinion on Pharmacotherapy, 11(3), 351-362.

- South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).

- Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Journal of Clinical Pharmacology, 47(5), 643-651.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Fenofibrate?. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Fibricor (fenofibric acid) tablets label. Retrieved from [Link]

- Chen, Y., et al. (2012). Beneficial Effects of Fenofibric Acid on Overexpression of Extracellular Matrix Components, COX-2, and Impairment of Endothelial Permeability Associated with Diabetic Retinopathy. Journal of Ophthalmology, 2012, 585127.

- Anonymous. (n.d.).

-

Pharmaceutical Sciences. (n.d.). method development and validation for fenofibrate by rp-hplc method. Retrieved from [Link]

-

ResearchGate. (2010, May). Fenofibric acid: A new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Retrieved from [Link]

-

CORE. (n.d.). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 3. What is Fenofibric acid used for? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Fenofibric Acid D6 | 1092484-69-9 | SynZeal [synzeal.com]

- 7. Fenofibric-d6 Acid | C17H15ClO4 | CID 45039250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Fenofibric-d6 Acid | 1092484-69-9 [m.chemicalbook.com]

- 11. texilajournal.com [texilajournal.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. akademiamedycyny.pl [akademiamedycyny.pl]

- 14. researchgate.net [researchgate.net]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Long-Term Efficacy of Adding Fenofibric Acid to Moderate-Dose Statin Therapy in Patients with Persistent Elevated Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterium-Labeled Fenofibric Acid in Modern Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of deuterium-labeled fenofibric acid in the research and development of fenofibrate and other fibric acid derivatives. Fenofibric acid, the active metabolite of fenofibrate, is a cornerstone in the management of dyslipidemia. The precise and accurate quantification of this analyte in biological matrices is paramount for pharmacokinetic, bioequivalence, and metabolic studies. This guide delves into the rationale behind deuterium labeling, outlines detailed methodologies for the use of deuterium-labeled fenofibric acid as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and discusses the synthesis and regulatory context of its application.

Introduction: The Clinical Significance of Fenofibric Acid and the Need for Precise Quantification

Fenofibrate is a widely prescribed prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid.[1] This active metabolite exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[2][3] Activation of PPARα leads to a cascade of events that ultimately results in reduced levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[2][3] Given its central role in the treatment of hyperlipidemia, a thorough understanding of the pharmacokinetic profile of fenofibric acid is essential for optimizing dosing regimens and ensuring patient safety.

The accurate measurement of fenofibric acid in complex biological matrices such as plasma and serum presents a significant analytical challenge. The inherent variability of biological samples and the potential for matrix effects can significantly impact the accuracy and precision of analytical methods.[4] To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry.[5] Deuterium-labeled fenofibric acid, most commonly fenofibric acid-d6, serves this purpose, providing a reliable means to correct for variations in sample preparation and instrument response.[6]

The Rationale for Deuterium Labeling in Bioanalysis

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[2] The substitution of hydrogen with deuterium in a drug molecule creates a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry.

The primary advantages of using a deuterium-labeled internal standard like fenofibric acid-d6 include:

-

Similar Physicochemical Properties: Fenofibric acid-d6 exhibits nearly identical chromatographic retention times and extraction recoveries to the unlabeled fenofibric acid. This ensures that it experiences the same analytical variations as the analyte of interest.

-

Co-elution with the Analyte: The close structural similarity allows the deuterated standard to co-elute with the native analyte during chromatographic separation. This is crucial for compensating for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer's ion source.[4]

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference between the labeled and unlabeled compounds allows for their simultaneous detection and differentiation by the mass spectrometer. This enables the calculation of a precise ratio of the analyte to the internal standard, which is used for quantification.

-

Improved Accuracy and Precision: By normalizing for variations in sample handling and instrument performance, the use of a deuterated internal standard significantly enhances the accuracy and precision of the bioanalytical method.[6]

Synthesis of Deuterium-Labeled Fenofibric Acid (Fenofibric Acid-d6)

To introduce deuterium atoms, deuterated reagents would be substituted in this synthesis. A plausible synthetic scheme would involve the use of deuterated chloroform (CDCl₃) and/or deuterated acetone (acetone-d6). The use of acetone-d6 would lead to the incorporation of six deuterium atoms onto the two methyl groups of the isobutyric acid moiety, resulting in fenofibric acid-d6.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of Fenofibric Acid-d6.

Application of Deuterium-Labeled Fenofibric Acid in LC-MS/MS Bioanalysis

The use of fenofibric acid-d6 as an internal standard is central to the development of robust and reliable LC-MS/MS methods for the quantification of fenofibric acid in biological matrices. A typical workflow involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol: Quantification of Fenofibric Acid in Human Plasma

This protocol is a representative example based on published and validated methods.[6][9]

Step 1: Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of a working solution of fenofibric acid-d6 (internal standard) in methanol (e.g., at a concentration of 1 µg/mL).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small amount of an acid (e.g., 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often preferred for acidic compounds like fenofibric acid.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both fenofibric acid and fenofibric acid-d6.

Table 1: Representative MRM Transitions for Fenofibric Acid and Fenofibric Acid-d6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Fenofibric Acid | 317.1 | 231.1 |

| Fenofibric Acid-d6 | 323.1 | 231.1 |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Data Analysis and Quantification

The concentration of fenofibric acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then compared to a calibration curve constructed by analyzing a series of calibration standards with known concentrations of fenofibric acid and a constant concentration of the internal standard.

Caption: A typical bioanalytical workflow for the quantification of fenofibric acid.

Regulatory Considerations and Method Validation

The use of stable isotope-labeled internal standards in bioanalytical methods is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for studies supporting drug applications.[4]

A bioanalytical method utilizing deuterium-labeled fenofibric acid as an internal standard must be fully validated to ensure its reliability. Key validation parameters, as outlined in regulatory guidelines, include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the concentration of the analyte over a defined range.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.

Conclusion: A Critical Tool for Advancing Lipid-Modifying Therapies

Deuterium-labeled fenofibric acid is an indispensable tool in the development and evaluation of fenofibrate and related lipid-lowering therapies. Its use as an internal standard in LC-MS/MS bioanalysis provides the accuracy, precision, and reliability required to generate high-quality pharmacokinetic and bioequivalence data. This, in turn, enables researchers and drug developers to make informed decisions throughout the drug development process, ultimately contributing to the availability of safer and more effective treatments for dyslipidemia. The principles and methodologies outlined in this guide provide a solid foundation for the successful implementation of deuterium-labeled fenofibric acid in a research or regulated laboratory setting.

References

- Google Patents. (n.d.). CN103360240B - Preparation method of high purity fenofibric acid.

- Google Patents. (n.d.). Method for preparing fenofibric acid by using inorganic alkali as catalyst.

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Lee, S. H., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetics and Safety of Fenofibrate in Participants with Mild Hepatic Impairment or with Advanced Fibrosis due to Metabolic‐Associated Fatty Liver Disease. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A new fenofibrate formulation: results of six single-dose, clinical studies of bioavailability under fed and fasting conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The effects of food on the bioavailability of fenofibrate administered orally in healthy volunteers via sustained-release capsule. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Rapid, Sensitive and Validated Ultra-Performance Liquid Chromatography/Mass Spectrometric Method for the Determination of Fenofibric Acid and. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

-

Urjasz, H., & Propisnova, V. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Farmacja Współczesna, 18, 149-156. Retrieved from [Link]

-

CORE. (n.d.). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Randomised Crossover Studies of the Bioequivalence of Two Fenofibrate Formulations after Administration of a Single Oral Dose in Healthy Volunteers. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

Sources

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN103951557A - Method for preparing fenofibric acid by using inorganic alkali as catalyst - Google Patents [patents.google.com]

- 9. akademiamedycyny.pl [akademiamedycyny.pl]

The Gold Standard: A Technical Guide to Fenofibric-d6 Acid as an Internal Standard in Bioanalysis

This guide provides an in-depth exploration of the mechanism and application of fenofibric-d6 acid as an internal standard for the quantitative bioanalysis of fenofibric acid. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles that establish this methodology as a benchmark for accuracy and reliability in clinical and preclinical studies.

Section 1: Introduction to Fenofibric Acid and the Imperative for Precise Quantification

Fenofibric acid is the active metabolite of the prodrug fenofibrate, a widely prescribed lipid-regulating agent.[1] Its therapeutic efficacy is primarily attributed to the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism.[2] Activation of PPARα leads to increased fatty acid oxidation and a reduction in triglyceride-rich lipoproteins, thereby mitigating dyslipidemia. Given that fenofibrate is rapidly and completely hydrolyzed to fenofibric acid post-absorption, the accurate measurement of fenofibric acid in biological matrices like plasma is a direct indicator of the bioavailable active moiety. This quantification is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies, forming the bedrock of regulatory submissions and clinical decision-making.

The inherent complexity and variability of biological samples, coupled with the multi-step nature of sample preparation and analysis, present significant challenges to achieving precise and accurate quantification. To surmount these obstacles, the principle of isotope dilution mass spectrometry (IDMS), utilizing a stable isotope-labeled internal standard, is the universally accepted gold standard.[3]

Section 2: The Core Principle—Isotope Dilution and the Ideal Internal Standard

The fundamental premise of using an internal standard (IS) is to introduce a reference compound that behaves identically to the analyte of interest (in this case, fenofibric acid) throughout the entire analytical process—from extraction to detection.[4][5] By adding a known quantity of the IS to every sample, calibrator, and quality control (QC) sample at the outset, any physical or chemical variations that occur will affect both the analyte and the IS to the same extent. The final quantification is based on the ratio of the analyte's response to the IS's response, effectively nullifying variability.

A stable isotope-labeled internal standard (SIL-IS), such as fenofibric-d6 acid, is considered the most superior choice for quantitative mass spectrometry.[6] The ideal SIL-IS should possess the following characteristics:

-

Chemical and Physical Identity: It should be chemically identical to the analyte, ensuring co-elution in chromatography and identical behavior during sample extraction and ionization.

-

Mass Difference: It must have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. The inclusion of deuterium atoms provides this mass shift without significantly altering chemical properties.

-

No Isotopic Crosstalk: The isotopic purity of both the analyte and the IS must be high to prevent interference in each other's detection channels.

-

Stability: The isotopic label (deuterium) must be stably incorporated into the molecule, preventing any back-exchange during the analytical process.

Fenofibric-d6 acid, where six hydrogen atoms on the methyl groups are replaced with deuterium, perfectly embodies these characteristics, making it the quintessential internal standard for fenofibric acid analysis.

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

Section 3: The Mechanism of Action in a Bioanalytical Context

The efficacy of fenofibric-d6 acid as an internal standard is rooted in its ability to perfectly mimic the analyte through the analytical workflow, a process governed by its physicochemical properties.

Co-behavior During Sample Preparation

Biological matrices like plasma are complex, containing proteins, lipids, salts, and other endogenous components that can interfere with analysis. The first critical step is to isolate the analyte. Common methods include Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

-

During SPE: Fenofibric acid and fenofibric-d6 acid, having virtually identical polarities and functional groups, will exhibit the same partitioning behavior between the stationary phase of the SPE cartridge and the liquid phase. Any loss of analyte due to incomplete binding or elution will be mirrored by a proportional loss of the internal standard.

-

During LLE: The distribution coefficient (logD) of fenofibric acid and its deuterated analog between two immiscible liquids (e.g., an aqueous plasma sample and an organic solvent) is identical. Therefore, extraction efficiency will be the same for both compounds.

Co-elution in Liquid Chromatography

In reversed-phase HPLC or UPLC, separation is based on the differential partitioning of analytes between the mobile phase and the stationary phase. Since the substitution of hydrogen with deuterium results in a negligible change in polarity and molecular shape, fenofibric acid and fenofibric-d6 acid have identical retention times. This co-elution is critical because it ensures that both compounds enter the mass spectrometer's ion source at the same time, experiencing the exact same matrix effects. Matrix effects, caused by co-eluting endogenous components, can suppress or enhance the ionization of the analyte, leading to inaccurate results if not corrected.[4] Because the IS is affected in the same way at the same time, the ratio of their signals remains constant and accurate.

Equivalent Ionization and Distinct Detection in Mass Spectrometry

The most common ionization technique for this analysis is Electrospray Ionization (ESI), typically in negative ion mode. Both fenofibric acid and fenofibric-d6 acid deprotonate to form [M-H]⁻ precursor ions.

In tandem mass spectrometry (MS/MS), these precursor ions are selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

-

Precursor Ion Selection (Q1):

-

Fragmentation (Q2) and Product Ion Selection (Q3): Both molecules share a common, stable fragmentation pathway, often losing the chlorobenzoyl moiety. A prominent and stable product ion is selected for quantification.

The slight difference in the product ion m/z for the IS is due to the fragmentation mechanism, but the key is that a stable and intense transition is monitored for both. The instrument specifically monitors these parent → product transitions, ensuring that only the compounds of interest are quantified.

Caption: MRM transitions for fenofibric acid and its deuterated internal standard.

Section 4: A Validated Experimental Protocol

This section outlines a representative UPLC-MS/MS method for the quantification of fenofibric acid in human plasma, synthesized from established and validated procedures.[1][9] This protocol is provided as a template and must be fully validated according to regulatory guidelines such as those from the FDA and EMA before implementation.

Materials and Reagents

-

Reference Standards: Fenofibric acid, Fenofibric-d6 acid

-

Solvents: HPLC-grade methanol, acetonitrile, formic acid

-

Reagents: Ultrapure water

-

Biological Matrix: Drug-free human plasma (K2EDTA)

-

Extraction Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates/tubes.

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fenofibric acid and fenofibric-d6 acid in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the fenofibric acid stock solution with 50:50 methanol:water to prepare working solutions for calibration curve standards and quality controls.

-

Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the fenofibric-d6 acid stock solution with methanol.

Sample Preparation (Solid Phase Extraction)

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.

-

Add 50 µL of the internal standard working solution to all wells except for the blank matrix.

-

Add 200 µL of 4% phosphoric acid in water and vortex to mix.

-

Condition SPE Plate: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

-

Load: Load the pre-treated plasma samples onto the SPE plate.

-

Wash: Wash the wells with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

-

Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection plate.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase.

UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity UPLC or equivalent

-

Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[1]

-

Flow Rate: 0.3 mL/min[1]

-

Gradient: (Example) 35% B to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

-

Ionization Mode: ESI Negative

-

MRM Transitions:

-

Fenofibric Acid: 317.1 → 230.9

-

Fenofibric-d6 Acid: 323.1 → 230.8

-

Method Validation and Acceptance Criteria

The method must be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per FDA and EMA guidelines.

| Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance Data[1][9] |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 50 - 30,000 ng/mL |

| Accuracy | ±15% of nominal (±20% at LLOQ) | 93.1% to 108.1% |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | Intra-day: 0.5% to 4.3%Inter-day: < 11.9% |

| Selectivity | No significant interference at the retention time of the analyte and IS. | Method is highly selective. |

| Matrix Effect | IS-normalized matrix factor should be consistent across lots. | Minimal to no matrix effect observed. |

| Recovery | Consistent, precise, and reproducible. | > 70% and consistent. |

Section 5: Conclusion—Ensuring Data Integrity

The use of fenofibric-d6 acid as an internal standard in the LC-MS/MS-based quantification of fenofibric acid represents the pinnacle of bioanalytical rigor. Its mechanism of action is elegantly simple yet powerful: by perfectly tracking the analyte through every potential point of variability, it ensures that the final calculated concentration is a true and accurate reflection of its level in the original biological sample. This self-validating system provides the trustworthiness and scientific integrity required to support critical drug development decisions and ensure regulatory compliance. For any laboratory tasked with the analysis of fenofibric acid, the adoption of this stable isotope dilution methodology is not merely a best practice; it is an essential component of sound science.

References

-

Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide. Analytical Methods (RSC Publishing). Available at: [Link]

-

Full-scan mass spectra of fenofibric acid. ResearchGate. Available at: [Link]

-

Rapid, Sensitive and Validated Ultra-Performance Liquid Chromatography/Mass Spectrometric Method for the Determination of Fenofibric Acid and its Application to Human Pharmacokinetic Study. E-Journal of Chemistry. Available at: [Link]

-

What is the mechanism of Fenofibric acid? Patsnap Synapse. Available at: [Link]

-

The Lidose Hard Capsule Formulation of Fenofibrate is Suprabioavailable Compared to the Nanoparticle Tablet Formulation Under High-fat Fed Conditions. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

Fibric Acid Antilipemic Agents. StatPearls - NCBI Bookshelf. Available at: [Link]

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

-

What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

-

Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna. Available at: [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available at: [Link]

-

Isotope dilution. Wikipedia. Available at: [Link]

-

MS/MS method for the determination of fenofibric acid in human plasma. Akadémiai Kiadó. Available at: [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available at: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc. Available at: [Link]

-

The Lidose Hard Capsule Formulation of Fenofibrate is Suprabioavailable Compared to the Nanoparticle Tablet Formulation Under High-fat Fed Conditions. Semantic Scholar. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. AlsaChim. Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J via PMC - NIH. Available at: [Link]

-

Internal standard in LC-MS/MS. Chromatography Forum. Available at: [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC.org. Available at: [Link]

-

Comparison of Internal Standard Approaches for SRM Analysis of Alpha-Synuclein in Cerebrospinal Fluid. Journal of Proteome Research - ACS Publications. Available at: [Link]

-

Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. SpringerLink. Available at: [Link]

-

Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. ResearchGate. Available at: [Link]

-

Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Annex Publishers. Available at: [Link]

-

Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method. ResearchGate. Available at: [Link]

Sources

- 1. akademiamedycyny.pl [akademiamedycyny.pl]

- 2. annexpublishers.com [annexpublishers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. fda.gov [fda.gov]

- 9. ema.europa.eu [ema.europa.eu]

Introduction: From Prodrug to Potent Modulator of Lipid Metabolism

An In-Depth Technical Guide to Fenofibric Acid: The Active Metabolite of Fenofibrate

In the landscape of dyslipidemia management, fenofibrate has long been a cornerstone therapy, particularly for patients with elevated triglycerides and low high-density lipoprotein cholesterol (HDL-C).[1] However, the therapeutic activity of fenofibrate is not intrinsic. It functions as a prodrug, undergoing rapid and extensive biotransformation to its active metabolite, fenofibric acid.[2][3] It is fenofibric acid that engages with the molecular machinery of lipid regulation.

This guide provides a detailed technical examination of fenofibric acid, tailored for researchers, scientists, and drug development professionals. We will dissect its journey from metabolic activation to its profound effects on lipid profiles, explore the analytical methodologies essential for its quantification, and discuss its clinical and pharmacological context. By understanding the core science of the active moiety, we can better appreciate the rationale behind its therapeutic application and the nuances of its clinical use.

Section 1: The Essential Biotransformation of Fenofibrate

The clinical utility of fenofibrate is entirely dependent on its conversion to fenofibric acid. This metabolic activation is a prerequisite for pharmacological activity.

Mechanism of Conversion: Following oral administration, fenofibrate is well-absorbed and is immediately and completely hydrolyzed by tissue and plasma esterases.[2][4] The primary site of this hydrolysis is the carboxyl ester moiety of the fenofibrate molecule. This enzymatic cleavage yields fenofibric acid, and importantly, no unchanged fenofibrate is detectable in the plasma, underscoring the efficiency of this conversion.[5]

This hydrolytic step is critical. Fenofibrate itself is a lipophilic, water-insoluble compound, and its formulation has evolved significantly to improve bioavailability.[6][7] The conversion to fenofibric acid, a more hydrophilic molecule, is the key to its systemic action.

Caption: Metabolic pathway of fenofibrate to fenofibric acid and subsequent elimination.

Section 2: Molecular Mechanism of Action: The PPARα Axis

Fenofibric acid exerts its lipid-modifying effects by acting as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid and lipoprotein metabolism.[8][9][10]

The PPARα Signaling Cascade:

-

Ligand Binding: Fenofibric acid diffuses into the hepatocyte nucleus and binds to PPARα.

-

Heterodimerization: This binding event induces a conformational change in PPARα, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: This binding modulates the transcription of genes involved in fatty acid transport, catabolism, and lipoprotein metabolism.[11]

Key Downstream Effects:

-

Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates the expression of LPL, the primary enzyme responsible for hydrolyzing triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL).[12][13]

-

Decreased Apolipoprotein C-III (Apo C-III) Production: Fenofibric acid suppresses the production of Apo C-III, a potent inhibitor of LPL activity. The dual effect of increasing LPL and decreasing its inhibitor leads to a dramatic enhancement in the clearance of triglyceride-rich particles from the plasma.[12][14]

-

Increased Apolipoprotein A-I and A-II Synthesis: It stimulates the production of Apo A-I and Apo A-II, the major protein components of HDL, leading to increased levels of circulating HDL-C.[12][13]

-

Enhanced Fatty Acid Oxidation: It promotes the uptake and beta-oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis.[9]

Caption: The PPARα signaling pathway activated by fenofibric acid.

Section 3: Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of fenofibric acid is fundamental to its effective and safe clinical use. Its behavior in the body dictates dosing frequency and necessary adjustments in specific patient populations.

Absorption, Distribution, Metabolism, and Excretion (ADME):

-